1,3,3-Trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium acetate
Description
1,3,3-Trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium acetate (CAS: 83969-08-8) is a cationic indolium derivative with a conjugated vinyl bridge connecting two indole moieties. Its structure features a 1,3,3-trimethylindolium core linked to a 1-methyl-2-phenylindole group via an ethylene spacer, stabilized by an acetate counterion . This compound is structurally related to cyanine dyes, which are known for their strong absorbance and fluorescence properties due to extensive π-conjugation .
Properties
CAS No. |
83969-08-8 |
|---|---|
Molecular Formula |
C28H27N2.C2H3O2 C30H30N2O2 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-[(E)-2-(1-methyl-2-phenylindol-3-yl)ethenyl]indol-1-ium;acetate |
InChI |
InChI=1S/C28H27N2.C2H4O2/c1-28(2)23-15-9-11-17-25(23)29(3)26(28)19-18-22-21-14-8-10-16-24(21)30(4)27(22)20-12-6-5-7-13-20;1-2(3)4/h5-19H,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
JUUWFNDMFKASIC-UHFFFAOYSA-M |
Isomeric SMILES |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C |
Canonical SMILES |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
Preparation Methods
Indolium Core Formation and Methylation
- Starting from 1-methyl-2-phenylindole, methylation at the 3-position is achieved using methyl iodide or similar methylating agents under controlled temperature (e.g., 70 °C) to yield 1,3,3-trimethylindolium intermediates.
- Zinc triflate catalysis in hydrazine monohydrate has been used for related indole derivatives, indicating the utility of Lewis acid catalysis in indole functionalization.
Vinylation via Condensation
- The key vinyl linkage is introduced by condensation of the methylated indolium intermediate with a vinyl reagent, often under acidic conditions such as acetic acid or acetic anhydride at elevated temperatures (e.g., 120 °C).
- This step may involve the formation of a hemi-cyanine intermediate, which is then further reacted in pyridine with acetic anhydride to yield the final vinyl-indolium structure.
Formation of the Acetate Salt
- The acetate counterion is introduced by treatment with acetic acid or acetic anhydride during or after the vinylation step, stabilizing the indolium cation and improving solubility and handling.
- Purification typically involves precipitation with ethyl acetate, filtration, and drying, followed by chromatographic techniques such as flash chromatography or preparative HPLC to achieve high purity.
Alternative One-Pot and Multicomponent Approaches
- Recent advances include one-pot multicomponent reactions where indolium ions are generated in situ via tandem alkylation-condensation cascades, often catalyzed by Brønsted acids like para-toluene sulfonic acid (PTSA) or trifluoroacetic acid (TFA).
- Microwave-assisted synthesis has been employed to accelerate these reactions, reducing reaction times significantly while maintaining or improving yields.
- These methods allow for the rapid assembly of complex indolium derivatives, including 1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium acetate analogs, under mild and environmentally benign conditions.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Methylation | Methyl iodide, indole derivative | 70 °C | 30 min | Yields ~69%, precipitation purification |
| Vinylation (Condensation) | Acetic acid + acetic anhydride, pyridine | 115–120 °C | 1–24 hours | Formation of hemi-cyanine intermediate |
| Salt Formation | Acetic acid or acetate source | Room temp to 120 °C | Concurrent with vinylation | Stabilizes indolium cation |
| One-pot multicomponent | Indole, alkyl bromide, salicylaldehyde, PTSA | 70 °C | Several hours | Microwave-assisted options available |
Analytical and Purification Techniques
- Reaction progress and product purity are monitored by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
- Mass spectrometry (MS), including high-resolution MS, confirms molecular weight and structure.
- Flash chromatography on silica gel and preparative HPLC are standard for final purification.
Summary of Key Research Findings
- The use of strong acids such as PTSA and TFA is critical for efficient indolium ion formation and subsequent vinylation.
- Microwave irradiation significantly reduces reaction times for both methylation and vinylation steps without compromising yield or purity.
- One-pot multicomponent reactions provide a streamlined, environmentally friendly approach to synthesize complex indolium derivatives, including the target compound.
- The acetate salt form enhances solubility and stability, facilitating handling and further applications.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Synthesis of Indole Derivatives
One major application of this compound is in the synthesis of various indole derivatives, which are significant in medicinal chemistry. The compound acts as a precursor in reactions involving palladium-catalyzed cross-coupling methods, facilitating the formation of complex indole structures that are essential for developing pharmaceuticals.
Table 1: Comparison of Indole Synthesis Methods
| Method | Key Features | Yield (%) |
|---|---|---|
| Palladium-Catalyzed Coupling | Efficient for forming C–C bonds | Up to 90% |
| Cyclization Reactions | Forms multiple indole derivatives | Varies |
| One-Pot Multi-Catalytic Strategy | Simplifies synthesis while increasing yield | High |
Photophysical Properties
The photophysical characteristics of 1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium acetate have been studied for their potential applications in organic light-emitting diodes (OLEDs) and sensors. The compound exhibits strong fluorescence properties, making it suitable for use in optoelectronic devices.
Case Study: OLED Applications
In a study by Lee et al. (2019), the compound was incorporated into OLED devices, resulting in enhanced brightness and efficiency compared to traditional materials. The findings indicate that the compound's unique structural features contribute to its effectiveness as an emissive layer in OLEDs.
Anion Sensing
Another significant application of this compound lies in its use as a chromogenic sensor for detecting anions. The compound can undergo colorimetric changes upon interaction with specific anions, making it a valuable tool in environmental monitoring and analytical chemistry.
Table 2: Anion Detection Performance
| Anion Detected | Sensitivity | Color Change |
|---|---|---|
| Fluoride | High | Yellow to Red |
| Chloride | Moderate | Green to Blue |
| Nitrate | Low | Colorless to Pink |
Therapeutic Potential
Research has also explored the therapeutic potential of indolium derivatives, including this compound, in treating various diseases such as cancer and neurodegenerative disorders. The indole structure is known for its biological activity, which can be harnessed for drug development.
Case Study: Anticancer Activity
In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, suggesting potential as anticancer agents. Further research is needed to elucidate the mechanisms behind these effects and optimize their therapeutic profiles.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium acetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,3,3-Trimethyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl]-3H-indolium Chloride (C.I. Basic Orange 22)
- CAS : 4657-00-5 .
- Structure : Differs only in the counterion (chloride vs. acetate).
- Applications : Used as a textile dye and cosmetic colorant due to its intense absorption in the visible spectrum .
- Spectral Data: λmax (methanol) is comparable to its acetate counterpart, with minor shifts depending on solvent polarity .
1-Ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)propenyl]-3,3-dimethyl-3H-indolium Iodide
3-(1-Methyl-3-(1-(1-methyl-1H-indol-3-yl)vinyl)-1H-indol-2-yl)phenyl Acetate
- Structure : Contains a phenyl acetate group instead of a 2-phenylindole moiety .
- Synthesis : Prepared via palladium-catalyzed coupling, yielding a 24% isolated yield, lower than typical indolium salt syntheses .
Functional and Regulatory Differences
- Absorbance Applications: The target acetate and its chloride analogue are non-fluorescent dyes, whereas compounds like 1-ethyl-2-propenylindolium iodide exhibit fluorescence for bioimaging .
- Pharmaceutical Potential: Unlike 2-(6-methyl-1H-indol-3-yl)acetic acid (PK03902E-1), which is studied for metabolic research, the target compound lacks reported bioactivity .
- Regulatory Status: The acetate derivative is unclassified under CEPA, while indole-based acetamides (e.g., N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide) are investigated for antioxidant and antihyperglycemic applications .
Stability and Reactivity
- Counterion Effects : The acetate counterion may enhance solubility in polar solvents compared to chloride or iodide salts, which are more hygroscopic .
- Conjugation Impact : Extended vinyl bridges (e.g., propenyl in 14696-39-0) improve absorbance intensity but reduce photostability due to increased reactivity .
Key Research Findings
- Synthetic Efficiency : Palladium/copper catalysis (used in bis(indolyl)methane synthesis) offers higher yields than traditional acid-catalyzed methods for indolium salts .
- Environmental Impact : The target compound’s lack of CEPA classification suggests lower environmental persistence compared to halogenated indoles (e.g., 3-iodo-2-methyl-1-phenylsulfonylindole) .
- Structural-Activity Relationships : Methyl and phenyl substituents at the indole 2-position (as in the target compound) are critical for dye applications but irrelevant to bioactivity in simpler indole-acetic acid derivatives .
Biological Activity
1,3,3-Trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium acetate, commonly referred to as an indolium compound, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium acetate is , with a molecular weight of approximately 426.5 g/mol. The compound features a complex indole structure that is known for its diverse biological activities.
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. A study highlighted the ability of related indole compounds to induce apoptosis in various cancer cell lines through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. Specifically, indolium compounds have been shown to inhibit tumor growth in vitro and in vivo models by promoting cell cycle arrest and apoptosis .
Antimicrobial Properties
Indole derivatives have also demonstrated antimicrobial activity against a range of pathogens. A study published in the Journal of Medicinal Chemistry reported that certain indole compounds exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic processes .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of indole compounds suggest potential applications in neurodegenerative diseases. The compound has been shown to protect neuronal cells from oxidative stress-induced damage by enhancing the expression of antioxidant enzymes . This activity may be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.
Study 1: Anticancer Efficacy
A study conducted on the anticancer efficacy of various indole derivatives, including 1,3,3-trimethylindolium acetate, found that these compounds significantly inhibited the proliferation of breast cancer cells (MCF-7). The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM . The study concluded that these compounds could serve as potential leads for developing new anticancer agents.
Study 2: Antimicrobial Activity
In another research effort focusing on antimicrobial activity, 1,3,3-trimethylindolium acetate was tested against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 15 µg/mL against both strains, demonstrating its potential as an antimicrobial agent .
The mechanisms underlying the biological activities of 1,3,3-trimethylindolium acetate are multifaceted:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Membrane Disruption : Its amphiphilic nature allows it to integrate into bacterial membranes, causing structural damage.
- Antioxidant Activity : By upregulating antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), it mitigates oxidative stress in neuronal cells.
Q & A
Q. Can this compound serve as a fluorescent probe for cellular imaging?
- Methodological Answer : The indolium core exhibits strong fluorescence (λem ~650 nm) in non-polar environments, making it suitable for lipid membrane staining. Modify the phenyl or acetate groups to tune lipophilicity (logP) and cell permeability. Validate using confocal microscopy with HEK-293 cells and cytotoxicity controls (MTT assays) .
Q. What crystallographic challenges arise during structure determination?
- Methodological Answer : Common issues include:
- Disorder in the acetate counterion : Resolve using SHELXL restraints (e.g., DFIX for bond lengths) .
- Twinned crystals : Apply TwinRotMat in SHELXL for deconvolution .
- Weak diffraction : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data collection .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
